N-(2,3-Dimethylphenyl)-2-({[(2,3-dimethylphenyl)carbamoyl]methyl}amino)acetamide
Description
N-(2,3-Dimethylphenyl)-2-({[(2,3-dimethylphenyl)carbamoyl]methyl}amino)acetamide is a structurally complex acetamide derivative characterized by dual 2,3-dimethylphenyl substituents. One substituent is directly attached to the acetamide nitrogen, while the second is part of a carbamoyl group linked via a methylene bridge to the amino group of the acetamide backbone (Fig. 1). The compound has been studied in pharmacological contexts, as evidenced by its inclusion in impurity profiles of pharmaceutical reference standards . However, commercial availability of its hydrochloride salt has been discontinued, suggesting challenges in synthesis, stability, or efficacy .
Properties
Molecular Formula |
C20H25N3O2 |
|---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
2-[[2-(2,3-dimethylanilino)-2-oxoethyl]amino]-N-(2,3-dimethylphenyl)acetamide |
InChI |
InChI=1S/C20H25N3O2/c1-13-7-5-9-17(15(13)3)22-19(24)11-21-12-20(25)23-18-10-6-8-14(2)16(18)4/h5-10,21H,11-12H2,1-4H3,(H,22,24)(H,23,25) |
InChI Key |
LKFOZSZNDPOZLN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CNCC(=O)NC2=CC=CC(=C2C)C)C |
Origin of Product |
United States |
Biological Activity
N-(2,3-Dimethylphenyl)-2-({[(2,3-dimethylphenyl)carbamoyl]methyl}amino)acetamide hydrochloride (CAS No. 1049756-66-2) is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C20H26ClN3O2
- Molecular Weight : 375.9 g/mol
- CAS Number : 1049756-66-2
Pharmacological Profile
-
Anticancer Activity :
Research indicates that derivatives of compounds similar to this compound exhibit significant anticancer properties. For instance, studies on related thiazole derivatives have shown substantial activity against various cancer cell lines, including Caco-2 and A549 cells. Compounds with specific substitutions demonstrated enhanced cytotoxicity, suggesting that structural modifications can lead to improved efficacy against cancer cells . -
Antifungal Activity :
Similar compounds have been noted for their broad-spectrum antifungal activity against drug-resistant strains of Candida. For example, certain derivatives demonstrated effectiveness against Candida auris, which is known for its resistance to conventional antifungal treatments . -
Mechanism of Action :
The biological activity of this compound may be attributed to its ability to interact with specific biological targets through hydrogen bonding and other intermolecular interactions. Studies suggest that the presence of carbamoyl and sulfonamide groups in related structures plays a crucial role in stabilizing these interactions, thereby enhancing their biological activity .
Table: Summary of Biological Activities
Detailed Findings
- Anticancer Studies :
- Antifungal Efficacy :
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Acetamides
Key Observations:
Aryl Group Influence: The target compound’s 2,3-dimethylphenyl groups contrast with dichlorophenyl substituents in analogues (e.g., ). The 2,6-dimethylphenyl variant () exhibits distinct steric and electronic effects due to para-methyl placement, which could alter binding interactions in receptor models.
Functional Modifications: The carbamoyl-methyl group in the target compound enables hydrogen bonding, enhancing solubility compared to analogues like 2-(sec-butylamino)-N-(2,3-dimethylphenyl)acetamide (), where the hydrophobic sec-butyl group reduces polarity.
Crystallographic and Conformational Analysis
Table 2: Crystallographic Data for Selected Acetamides
- Conformational Flexibility : The dihedral angles in dichlorophenyl analogues () highlight conformational diversity driven by steric repulsion and hydrogen bonding. The target compound’s dual 2,3-dimethylphenyl groups likely induce similar torsional strain, but data are lacking due to discontinuation .
- Hydrogen Bonding: Analogues form stable dimers or chains via N–H⋯O/N interactions, which are critical for crystal packing and solubility. The carbamoyl group in the target compound may enhance such interactions compared to non-carbamoyl derivatives .
Physicochemical and Toxicological Profiles
- Solubility: The hydrochloride salt of the target compound (discontinued) likely had improved aqueous solubility over the free base, comparable to pretilachlor ().
- Toxicity: Limited data exist for the target compound, but chloroacetamide derivatives (e.g., alachlor) are associated with environmental persistence and toxicity .
Preparation Methods
Route A: Direct Amidation of 2,3-Dimethylphenyl Derivatives
This method involves the direct amidation of 2,3-dimethylphenyl acyl chlorides with amino compounds:
2,3-Dimethylphenyl acyl chloride + aminoalkylamine → N-(2,3-dimethylphenyl)-acetamide derivative
- Solvent: Dichloromethane or tetrahydrofuran (THF)
- Catalyst: Pyridine or triethylamine (as base)
- Temperature: 0°C to room temperature
- Time: 2–4 hours
- High yield
- Straightforward process
- Requires pre-synthesis of acyl chloride intermediates
Route B: Carbamoyl Chloride Route
In this approach, carbamoyl chlorides derived from 2,3-dimethylphenyl isocyanates are reacted with suitable amines:
2,3-Dimethylphenyl isocyanate + methylamine → N-(2,3-dimethylphenyl)carbamoyl methylamine
Followed by coupling with aminoacetic acid derivatives:
N-(2,3-Dimethylphenyl)carbamoyl methylamine + chloroacetyl derivatives → Final amide
- Solvent: Dichloromethane or acetonitrile
- Catalyst: None or catalytic amounts of DMAP
- Temperature: Room temperature to 50°C
Route C: Multi-step Synthesis via Intermediates
Based on patent WO2016170544A1, a multi-step synthesis involves:
- Preparation of a carbamoyl precursor via reaction of 2,3-dimethylphenyl isocyanate with formaldehyde derivatives.
- Subsequent coupling with amino acids or their derivatives under controlled conditions.
- Final amidation step to attach the N-(2,3-dimethylphenyl) moiety.
This route allows for better control of stereochemistry and purity, especially when synthesizing derivatives with specific stereochemical configurations.
Specific Process Conditions and Key Reagents
| Step | Reagents | Solvents | Conditions | Notes |
|---|---|---|---|---|
| Acylation | 2,3-Dimethylphenyl acyl chloride | Dichloromethane, pyridine | 0°C to room temperature | For direct amide formation |
| Carbamoylation | 2,3-Dimethylphenyl isocyanate | Acetonitrile | Room temperature | For carbamoyl linkage formation |
| Coupling | Aminoalkyl derivatives | Tetrahydrofuran, dichloromethane | 25–50°C | Using catalysts like DMAP or EDCI |
| Final amidation | Amino acids or derivatives | Dichloromethane | 0–25°C | Under inert atmosphere |
Solvent Selection
- Preferred solvents: Dichloromethane, tetrahydrofuran, acetonitrile, and ethyl acetate.
- Anti-solvents: n-Pentane or hexane for crystallization or amorphous form preparation.
Catalysts and Coupling Agents
- Coupling agents: DCC (Dicyclohexylcarbodiimide), EDCI, or HATU.
- Bases: Triethylamine, pyridine, or DIPEA.
- Acyl chlorides and isocyanates are key intermediates for carbamoyl and amide formation.
Synthesis of the Amorphous Form
The patent WO2016170544A1 describes an advanced method for preparing amorphous forms, which involves:
- Reacting the intermediate with perfluorophenol derivatives in dichloromethane.
- Using anti-solvents like n-pentane at low temperatures (-70°C to 30°C).
- Isolating the amorphous form via rapid cooling and solvent removal.
This process enhances bioavailability and stability of the final compound.
Summary of the Synthesis Pathway
The most reliable and scalable route involves:
- Preparing the 2,3-dimethylphenyl acyl chloride.
- Reacting with methylamine or other amino derivatives to form the corresponding amide.
- Coupling the amide with carbamoyl chlorides or isocyanates derived from the phenyl groups.
- Final amidation with aminoalkyl derivatives under controlled conditions.
- Optional formation of amorphous forms via solvent-antisolvent techniques.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
